2-chloro-5-nitrobenzoic acid sodium salt chemical structure
2-chloro-5-nitrobenzoic acid sodium salt chemical structure
The following technical guide details the chemical structure, synthesis, and application of 2-Chloro-5-nitrobenzoic acid sodium salt , a critical intermediate in the synthesis of bioactive scaffolds and agrochemicals.
[1][2]
Executive Summary
2-Chloro-5-nitrobenzoic acid sodium salt (CAS 14667-59-5) is the ionic carboxylate derivative of 2-chloro-5-nitrobenzoic acid.[] It serves as a highly reactive electrophilic building block in organic synthesis, primarily utilized for its ability to undergo Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Characterization[4][5][6][7][8][9]
Nomenclature and Identifiers
| Parameter | Detail |
| Chemical Name | Sodium 2-chloro-5-nitrobenzoate |
| CAS Number | 14667-59-5 (Salt); 2516-96-3 (Parent Acid) |
| Molecular Formula | |
| Molecular Weight | 223.55 g/mol |
| SMILES | [Na+].[O-]C(=O)C1=C(Cl)C=CC(=C1)=O |
| InChI Key | ICIAGWRJFCQQLZ-UHFFFAOYSA-M |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol |
Structural Analysis & Electronic Effects
The reactivity of this molecule is defined by the positioning of its substituents.
-
Steric Environment: The chlorine atom at the ortho position to the carboxylate creates steric strain, twisting the carboxylate group slightly out of the aromatic plane.
-
Electronic Activation: The nitro group at position 5 is para to the chlorine atom at position 2. Through resonance and induction (-M and -I effects), the nitro group significantly reduces electron density at the C-Cl bond. This makes the carbon susceptible to nucleophilic attack, facilitating
reactions even under mild conditions.
Figure 1: Structural-Activity Relationship (SAR) map highlighting the electronic activation of the chlorine atom by the para-nitro group.
Synthesis & Production Protocol
The industrial preparation typically involves the nitration of 2-chlorobenzoic acid followed by alkaline hydrolysis to form the sodium salt. This method ensures the removal of the unwanted isomer (2-chloro-3-nitrobenzoic acid) via solubility differences.
Reagents & Materials
-
Precursor: 2-Chlorobenzoic acid (o-Chlorobenzoic acid).[2]
-
Nitrating Agent: Mixed acid (Concentrated
+ ). -
Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (
). -
Solvent: Water (for salt formation/purification).
Step-by-Step Protocol
-
Nitration:
-
Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at <10°C.
-
Add fuming nitric acid dropwise, maintaining temperature between 20-30°C to control regioselectivity.
-
Mechanism:[] Electrophilic aromatic substitution occurs primarily at the 5-position (meta to COOH, para to Cl).
-
Quench reaction mixture on ice to precipitate the crude acid mixture (contains ~90% 5-nitro and ~10% 3-nitro isomer).
-
-
Salt Formation & Purification (Alkaline Dissolution):
-
Suspend the crude acid filter cake in water (ratio 1:3.5 w/w).
-
Heat to 60°C.
-
Slowly add 30% NaOH solution until pH reaches 7.5.
-
Critical Step: Both isomers convert to sodium salts. However, purification can be achieved here if followed by fractional precipitation or using specific solvent washes where the isomer solubilities differ.
-
Treat with activated carbon to remove color impurities; filter while hot.[3]
-
-
Isolation:
Figure 2: Industrial synthesis workflow from o-chlorobenzoic acid to the sodium salt.[2]
Analytical Validation
To confirm the identity and purity of the salt, the following analytical parameters are standard. Note that spectral data is often reported for the parent acid; the salt will show characteristic shifts (e.g., loss of carboxylic proton in NMR).
| Method | Expected Observation (Parent Acid Reference) | Salt Specifics |
| 1H-NMR (DMSO-d6) | Carboxylic proton ( | |
| IR Spectroscopy | 1700 | C=O stretch shifts to |
| Melting Point | 165-168°C (Parent Acid) | Salts typically decompose >300°C without melting. |
| HPLC | Retention time match with standard | Run in acidic mobile phase (converts salt to acid on column). |
Applications in Drug Development
The 2-chloro-5-nitrobenzoic acid scaffold is a versatile "warhead" in medicinal chemistry.[4]
Nucleophilic Aromatic Substitution ( )
The primary utility of this salt lies in the lability of the C-Cl bond. The sodium salt is water-soluble, allowing for aqueous or biphasic
-
Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the C5-nitro group. Chloride is expelled, yielding 2-substituted-5-nitrobenzoic acid derivatives.
-
Drug Synthesis: Used to synthesize anthranilic acid derivatives (e.g., fenamic acids) which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Research
Recent studies have investigated derivatives of 2-chloro-5-nitrobenzoic acid (such as alkanolamine salts) for antibacterial activity. The electron-deficient ring system can disrupt bacterial metabolic pathways, and the salt form improves bioavailability compared to the free acid [1].
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at room temperature in a dry, well-ventilated place. Incompatible with strong oxidizing agents.
References
-
National Institute of Standards and Technology (NIST).[5] (2025).[][6][7][5][8][9] 2-Chloro-5-nitrobenzoic acid.[2][3][][10][5][11][9][12][13][14] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
Sources
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 11. 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS [mubychem.com]
- 12. 2-Chloro-5-nitrobenzoic acid | CAS 2516-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. arveelabs.com [arveelabs.com]
- 14. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
